P2X3 Receptor Antagonist Activity: 2-(2-Fluorophenyl)pyridin-3-amine vs. Unsubstituted 3-Aminopyridine
2-(2-Fluorophenyl)pyridin-3-amine demonstrates potent antagonist activity at the recombinant rat P2X purinoceptor 3 (P2X3) with an EC50 of 80 nM when evaluated at 10 μM in Xenopus oocytes [1]. This represents a significant enhancement in potency compared to the unsubstituted 3-aminopyridine core, which exhibits negligible P2X3 antagonism (>10 μM) [2]. The 2-(2-fluorophenyl) substitution confers at least a 125-fold improvement in target engagement, highlighting the critical role of the biaryl fluorophenyl moiety for this receptor interaction.
| Evidence Dimension | P2X3 receptor antagonist potency |
|---|---|
| Target Compound Data | EC50 = 80 nM |
| Comparator Or Baseline | 3-Aminopyridine (unsubstituted core): EC50 > 10,000 nM |
| Quantified Difference | >125-fold improvement |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes; compound evaluated at 10 μM |
Why This Matters
This potency differentiation directly impacts the selection of this scaffold for pain-related P2X3 antagonist programs, where low nanomolar activity is required for meaningful in vivo translation.
- [1] BindingDB. Entry BDBM50118219: 2-(2-Fluorophenyl)pyridin-3-amine P2X3 antagonist activity. EC50 = 80 nM. https://www.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
- [2] Jarvis MF, Burgard EC, McGaraughty S, et al. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat. Proc Natl Acad Sci USA. 2002;99(26):17179-17184. View Source
